molecular formula C12H14N2OS B12702878 N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide CAS No. 67019-24-3

N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide

Cat. No.: B12702878
CAS No.: 67019-24-3
M. Wt: 234.32 g/mol
InChI Key: GXKKYXVBEDXANB-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide: is a chemical compound with a molecular formula of C10H10N2OS. It is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide typically involves the reaction of 2,1-benzisothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1-Benzisothiazol-3-yl)propanamide
  • N-(2,1-Benzisothiazol-3-yl)acetamide
  • N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide

Uniqueness

N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

67019-24-3

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-3-methylbutanamide

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

GXKKYXVBEDXANB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C2C=CC=CC2=NS1

Origin of Product

United States

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